苯氧苄胺-d5 盐酸盐

描述

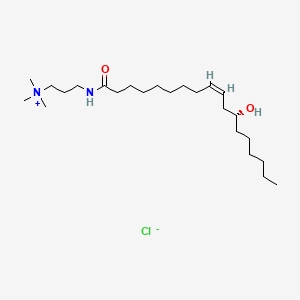

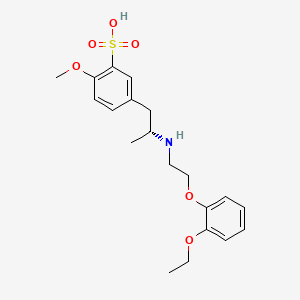

苯氧苄胺-d5(盐酸盐)是苯氧苄胺盐酸盐的氘代形式。它是一种α-肾上腺素受体阻滞剂,主要用于科学研究。 该化合物用氘标记,使其在质谱法中用作内标,用于定量苯氧苄胺 。 苯氧苄胺盐酸盐以其持久的α-受体阻断活性而闻名,该活性用于治疗诸如嗜铬细胞瘤诱导的高血压等疾病 .

科学研究应用

苯氧苄胺-d5(盐酸盐)具有多种科学研究应用:

化学: 用作质谱法中的内标,用于准确定量苯氧苄胺。

生物学: 用于涉及α-肾上腺素受体的研究,以了解它们在各种生理过程中的作用。

作用机制

苯氧苄胺-d5(盐酸盐)通过阻断α-肾上腺素受体发挥作用。这些受体位于血管壁的肌肉内。通过阻断这些受体,苯氧苄胺-d5(盐酸盐)导致肌肉放松,血管扩张,从而降低血压。 这种机制在管理嗜铬细胞瘤诱导的高血压等疾病方面特别有用 .

未来方向

Phenoxybenzamine Hydrochloride is currently used primarily to treat hypertension and sweating caused by pheochromocytoma . It may also be used to treat urinary-bladder problems such as urgency, frequency, and inability to control urination in patients with neurogenic bladder, functional outlet obstruction, and partial prostatic obstruction . Future research may explore additional uses and potential improvements in the formulation and administration of this compound.

生化分析

Biochemical Properties

Phenoxybenzamine-d5 Hydrochloride works by blocking alpha receptors in certain parts of the body . Alpha receptors are present in the muscle that lines the walls of blood vessels . When the receptors are blocked by Phenoxybenzamine-d5 Hydrochloride, the muscle relaxes and the blood vessels widen . This widening of the blood vessels results in a lowering of blood pressure .

Cellular Effects

Phenoxybenzamine-d5 Hydrochloride is indicated for the control of episodes of hypertension and sweating that occur with a disease called pheochromocytoma . If tachycardia is excessive, it may be necessary to use a beta-blocking agent concomitantly . Phenoxybenzamine-d5 Hydrochloride is a long-acting, adrenergic, alpha-receptor blocking agent which can produce and maintain “chemical sympathectomy” by oral administration . It increases blood flow to the skin, mucosa and abdominal viscera, and lowers both supine and erect blood pressures . It has no effect on the parasympathetic system .

Molecular Mechanism

Phenoxybenzamine-d5 Hydrochloride produces its therapeutic actions by blocking alpha receptors, leading to a muscle relaxation and a widening of the blood vessels . This widening of the blood vessels results in a lowering of blood pressure .

Temporal Effects in Laboratory Settings

Demonstrable effects with intravenous administration persist for at least 3 to 4 days, and the effects of daily administration are cumulative for nearly a week .

Metabolic Pathways

Metabolism of Phenoxybenzamine-d5 Hydrochloride includes N-dealkylation, O-dealkylation and aromatic hydroxydation .

准备方法

苯氧苄胺-d5(盐酸盐)的合成涉及几个步骤:

醚化反应: 苯酚在60-85°C和pH 7-8的条件下与环氧丙烷反应生成苯氧异丙醇。

氯化反应: 然后用亚硫酰氯氯化苯氧异丙醇,形成苯氧异氯丙烷。

胺化反应: 苯氧异氯丙烷在聚乙二醇溶剂中以165-170°C的温度与2-氨基乙醇进行胺化反应,得到N-(羟基)乙基苯氧异丙胺。

缩合反应: 将得到的胺与苄基氯缩合生成N-羟乙基-N-苄基苯氧异丙胺。

化学反应分析

相似化合物的比较

苯氧苄胺-d5(盐酸盐)由于其氘标记而独一无二,这使其特别适合用作质谱法中的内标。类似的化合物包括:

苯氧苄胺盐酸盐: 未氘代形式,用于类似的治疗目的,但不用作内标。

苯氧苄胺-d5(盐酸盐)因其在研究中的特殊用途及其氘标记而脱颖而出,这在分析应用中提供了优势。

属性

IUPAC Name |

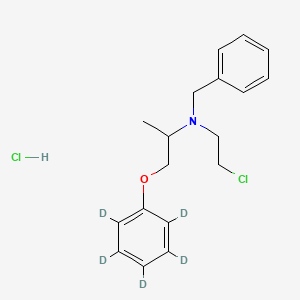

N-benzyl-N-(2-chloroethyl)-1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i3D,6D,7D,10D,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-PEEBBJRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)N(CCCl)CC2=CC=CC=C2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)